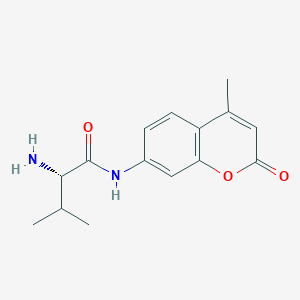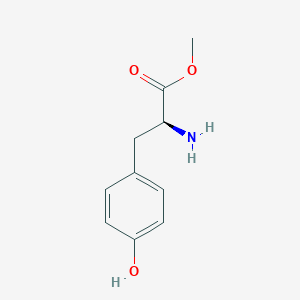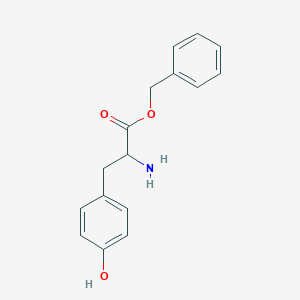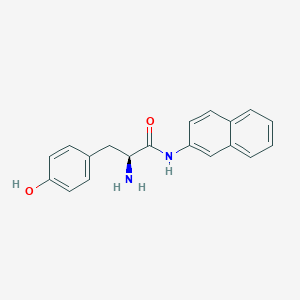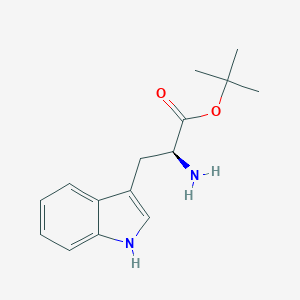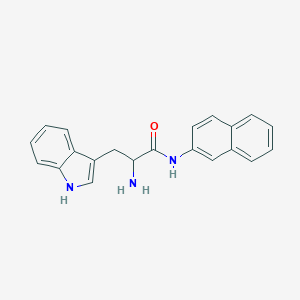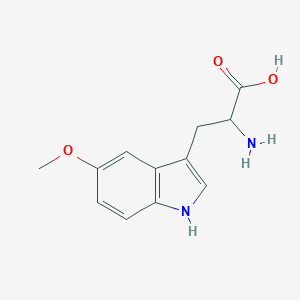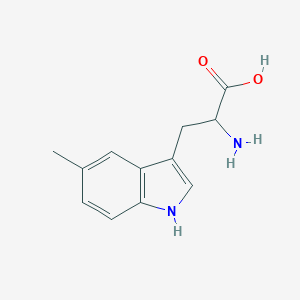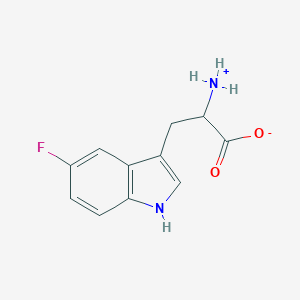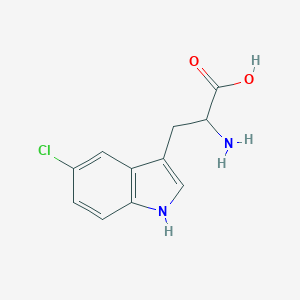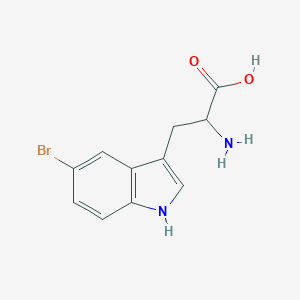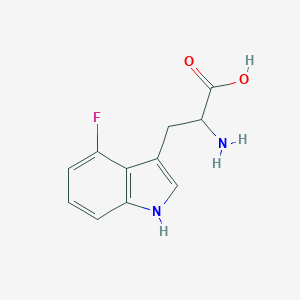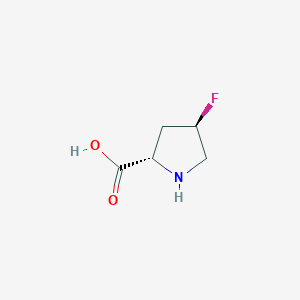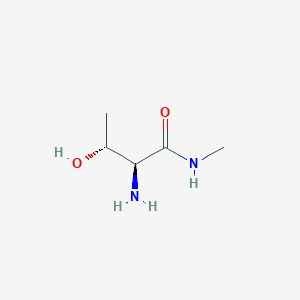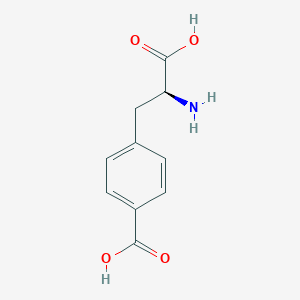
4-Carboxy-L-phenylalanine
Übersicht
Beschreibung
4-Carboxy-L-phenylalanine is a compound that has been studied for its potential to modify the side chains of amino acids, which can affect the dynamics, stability, and activity of enzymes and other proteins . It has a molecular weight of 209.2 and its IUPAC name is 4-[(2S)-2-amino-2-carboxyethyl]benzoic acid .
Synthesis Analysis
While specific synthesis methods for 4-Carboxy-L-phenylalanine were not found in the search results, a study mentioned the use of isoniazid derivatization combined with LC-MS/MS for the quantification of carboxyl-containing metabolites (CCMs), including phenylalanine . This method significantly improved the detection coverage and sensitivity of CCMs .Molecular Structure Analysis
The InChI code for 4-Carboxy-L-phenylalanine is 1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 .Chemical Reactions Analysis
Studies involving 4-Carboxy-L-phenylalanine aim to understand how modifications to the side chains of amino acids affect the dynamics, stability, and activity of enzymes and other proteins . This compound is also of interest in the design of novel peptides and proteins with altered chemical properties or enhanced biophysical characteristics .Physical And Chemical Properties Analysis
4-Carboxy-L-phenylalanine is an off-white powder . It should be stored at temperatures between 0 - 8°C .Wissenschaftliche Forschungsanwendungen
Summary of the Application
4-Carboxy-L-phenylalanine-modified polyamidoamine (PAMAM) dendrimers have been used to create a pH-sensitive delivery system into T cells . These dendrimers have both temperature- and pH-sensitive properties, which are affected by the chemical structure .
Methods of Application
Dendrimers with different amino acids and acid anhydrides were synthesized, and their pH-responsive association with T cells and their subsets was investigated . The dendrimers modified with phenylalanine and cyclohexanedicarboxylic acid showed higher uptake into various cells, including Jurkat cells, CD3+ T cells, CD3 + CD4+ helper T cells, and CD3 + CD8+ killer T cells .
Results or Outcomes
The dendrimers were internalized into T cells via endocytosis, and their cellular uptake was enhanced under weak acidic conditions (pH 6.5) . The results showed that these dendrimers have a delivery potential to T cells and their subsets, which may be useful for cancer immunotherapy .
2. Biotransformation of L-Phenylalanine to Aromatic Compounds
Summary of the Application
4-Carboxy-L-phenylalanine is used in a modular, cell-free platform to construct long biosynthetic pathways for tunable synthesis of value-added aromatic compounds .
Methods of Application
All enzymes involved in the biosynthetic pathways were individually expressed by an E. coli-based cell-free protein synthesis (CFPS) system and their catalytic activities were confirmed . Then, three sets of enzymes were coexpressed in three cell-free modules, each with the ability to complete a partial pathway .
Results or Outcomes
The full biosynthetic pathways were reconstituted by mixing two related modules to synthesize (S)-1-phenyl-1,2-ethanediol ((S)-PED) and 2-phenylethanol (2-PE), respectively . After optimization, the final conversion rates for (S)-PED and 2-PE reached 100% and 82.5%, respectively, based on the starting substrate of L-phenylalanine .
3. Efficient Biosynthesis of L-Phenylalanine from Aromatic Precursors
Summary of the Application
An artificial bioconversion process has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .
Methods of Application
The engineered L-phenylalanine biosynthesis pathway comprises two modules . The first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzes phenylpyruvate to L-phenylalanine .
Results or Outcomes
The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% . The aromatic precursors were expanded to produce L-phenylalanine from benzyl alcohol .
4. Biotransformation of L-Phenylalanine to Aromatic Compounds
Summary of the Application
A modular, cell-free platform has been designed to construct long biosynthetic pathways for tunable synthesis of value-added aromatic compounds .
Methods of Application
All enzymes involved in the biosynthetic pathways were individually expressed by an E. coli-based cell-free protein synthesis (CFPS) system . Then, three sets of enzymes were coexpressed in three cell-free modules, each with the ability to complete a partial pathway .
Results or Outcomes
The full biosynthetic pathways were reconstituted by mixing two related modules to synthesize (S)-1-phenyl-1,2-ethanediol ((S)-PED) and 2-phenylethanol (2-PE), respectively . After optimization, the final conversion rates for (S)-PED and 2-PE reached 100% and 82.5%, respectively, based on the starting substrate of L-phenylalanine .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDGRBPZVQPESQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-L-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



